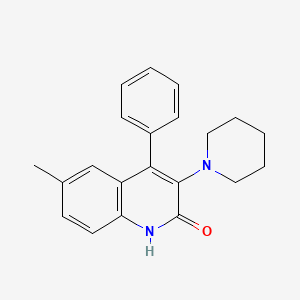

6-methyl-4-phenyl-3-(piperidin-1-yl)quinolin-2(1H)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Piperidin-2-one and quinolin-2-one are both important synthetic fragments for designing drugs . Piperidin-2-one derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Quinolin-2-one is a nitrogenous heterocyclic compound with a wide range of biological activities.

Synthesis Analysis

The synthesis of piperidin-2-one and quinolin-2-one derivatives involves various intra- and intermolecular reactions . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis

Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Quinolin-2-one is a bicyclic compound with a benzene ring fused to a pyridine at two adjacent carbon atoms .Chemical Reactions Analysis

Piperidin-2-one and quinolin-2-one derivatives can undergo various chemical reactions, including hydrogenation, cyclization, cycloaddition, annulation, and amination .Physical and Chemical Properties Analysis

The physical and chemical properties of a compound depend on its specific structure. For example, the molecular weight of piperidin-2-one is 196.29 .Aplicaciones Científicas De Investigación

Synthesis and Antimicrobial Activity

A series of compounds including (E)-1-aryl-3-[2-(piperidin-1-yl)quinolin-3-yl]prop-2-en-1-ones have been synthesized via Claisen-Schmidt condensation. These compounds have shown significant in vitro antibacterial and antifungal activities against various strains, such as Staphylococcus aureus, Escherichia coli, Aspergillus niger, and Candida metapsilosis, indicating their potential as antimicrobial agents (Ashok, Ganesh, Lakshmi, & Ravi, 2014).

Solid-State Characterization and Polymorphism

The compound (-)-6-[2-[4-(3-Fluorophenyl)-4-hydroxy-piperidin-1-yl]-1-hydroxyethyl]-3,4-dihydro-quinolin-2(1H)-one, a selective N-methyl d-aspartate (NMDA) antagonist, has been studied for its polymorphic forms. Two main polymorphs, forms I and II, have been identified and characterized using techniques such as single crystal X-ray diffractometry and differential scanning calorimetry, highlighting the compound's solid-state properties and their implications for pharmaceutical development (Kojima et al., 2008).

Metal Ion Sensing

Two positional isomers, 4-methyl-2-((quinolin-6-ylimino)methyl)phenol (6-QMP) and 4-methyl-2-((quinolin-2-ylimino)methyl)phenol (2-QMP), have been synthesized and explored for their fluorescence sensing properties. These compounds have demonstrated dual fluorescence chemosensor capabilities for Al3+ and Zn2+ ions, with significant differences in fluorescence intensity enhancement, providing a basis for the development of sensitive and selective metal ion sensors (Hazra et al., 2018).

Antitumor Activity

A study on 2-(3-alkylaminophenyl)-6-(pyrrolidin-1-yl)quinolin-4-ones revealed potent cytotoxic activity against various human cancer cell lines, with minimal inhibitory activity toward normal cells. One of the synthesized compounds demonstrated significant anticancer activity in an in vivo Hep3B xenograft nude mice model, suggesting potential as a clinical trial candidate and anticancer agent (Huang et al., 2013).

Mecanismo De Acción

Direcciones Futuras

Propiedades

IUPAC Name |

6-methyl-4-phenyl-3-piperidin-1-yl-1H-quinolin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N2O/c1-15-10-11-18-17(14-15)19(16-8-4-2-5-9-16)20(21(24)22-18)23-12-6-3-7-13-23/h2,4-5,8-11,14H,3,6-7,12-13H2,1H3,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXVQTWDVIVQUFK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)NC(=O)C(=C2C3=CC=CC=C3)N4CCCCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[3-[But-3-enyl(methyl)amino]azetidin-1-yl]pyrazine-2-carbonitrile](/img/structure/B2859335.png)

![N-(4-(N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)sulfamoyl)-3-methylphenyl)acetamide](/img/structure/B2859336.png)

![ethyl 2-[(2Z)-2-{[4-(pentyloxy)benzoyl]imino}-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate](/img/structure/B2859337.png)

![N-[5-bromo-4-(tert-butyl)-1,3-thiazol-2-yl]-N'-phenylurea](/img/structure/B2859340.png)

![5-Oxaspiro[3.5]nonan-9-amine;hydrochloride](/img/structure/B2859341.png)

![Sodium 2-{1-[(tert-butoxy)carbonyl]-4-hydroxyazepan-4-yl}-2,2-difluoroacetate](/img/structure/B2859342.png)

![2-{[7-(4-methoxyphenyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl}-N-phenylacetamide](/img/structure/B2859344.png)

![1-(4-fluorophenyl)-N-[2-(furan-3-yl)-2-hydroxyethyl]cyclopropane-1-carboxamide](/img/structure/B2859354.png)

![ethyl 2-(2-(benzo[d]oxazol-2-ylthio)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2859358.png)